3-(4-Acetylphenyl)-2-methoxybenzoic acid
Description
3-(4-Acetylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the 2-position and a 4-acetylphenyl group (-C₆H₄-COCH₃) at the 3-position of the aromatic ring. This structure combines the carboxylic acid functionality with electron-donating (methoxy) and electron-withdrawing (acetyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-6-8-12(9-7-11)13-4-3-5-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZQLDSRCBORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689779 | |
| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-91-5 | |
| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetylphenylboronic acid and 2-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-acetylphenylboronic acid with 2-methoxybenzoic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its aromatic structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methoxybenzoic Acid (o-Anisic Acid)
- Structure : Methoxy group at 2-position , carboxylic acid at 1-position .
- Key Differences : Lacks the 4-acetylphenyl substituent, resulting in simpler electronic and steric profiles.
- Physicochemical Properties: Solubility: Highly soluble in polar solvents (e.g., ethanol, DMSO) but poorly in alkanes (e.g., hexane) due to hydrogen bonding capacity . Density: ~1.348 g/cm³ .
- Applications : Widely used as a synthetic intermediate for esters, amides, and pharmaceuticals .
- Biological Activity : Exhibits moderate antifungal and antibacterial properties .
Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)
- Structure : Hydroxyl (-OH) at 4-position , methoxy at 3-position , carboxylic acid at 1-position .
- Key Differences : The hydroxyl group in vanillic acid introduces hydrogen-bonding capacity, absent in 3-(4-Acetylphenyl)-2-methoxybenzoic acid.
- Biological Role: Antioxidant and anti-inflammatory properties due to phenolic -OH group .
- Metabolism: Resistant to enzymatic oxidation by DMO (dicamba monooxygenase), unlike dicamba (a herbicide analog) .
3-(4-Acetylphenyl)acrylic Acid
- Structure : Acrylic acid backbone with 4-acetylphenyl substituent .
- Key Differences : Replaces the benzoic acid core with an α,β-unsaturated carboxylic acid system.
- Reactivity : The conjugated double bond enables participation in Michael additions or polymerizations, unlike saturated benzoic acid derivatives .
Comparison : The benzoic acid framework in this compound may offer greater stability and hydrogen-bonding versatility compared to the acrylic acid analog .
5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic Acid
- Structure : Complex substituents including sulfamoyl and thiophene groups .
- Applications : Designed for targeted bioactivity (e.g., enzyme inhibition) due to sulfonamide and heterocyclic moieties .
Comparison : The absence of sulfonamide/thiophene groups in this compound simplifies its structure but may limit specific receptor interactions .
Q & A
Q. Critical Parameters :
- Temperature control during coupling to prevent byproduct formation.
- Steric hindrance from the 2-methoxy group may slow reaction kinetics; extended reaction times or elevated temperatures (60–80°C) may be necessary .
Advanced: How do steric and electronic effects of the 4-acetyl and 2-methoxy groups influence regioselectivity in electrophilic substitution reactions?
Q. Answer :
- Steric Effects : The 2-methoxy group creates steric hindrance, directing electrophiles to the less hindered C5 or C6 positions. Computational studies (DFT) show increased energy barriers for ortho-substitution due to methyl group repulsion .
- Electronic Effects : The electron-donating methoxy group activates the ring for electrophilic attack, while the 4-acetyl group (electron-withdrawing) deactivates the para position, favoring meta/ortho substitution patterns.
- Case Study : Nitration under acidic conditions predominantly yields the C5-nitro derivative, validated by HPLC and ¹H NMR .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Q. Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; acetyl carbonyl at ~200 ppm in ¹³C) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using a C18 column (acetonitrile/water + 0.1% formic acid) .
- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .
Advanced: What strategies mitigate low reactivity due to steric hindrance between substituents during functionalization?
Q. Answer :
- Microwave-Assisted Synthesis : Enhances reaction rates by reducing steric barriers through rapid energy transfer .
- Bulky Ligands : Use Pd catalysts with bulky phosphine ligands (e.g., SPhos) to improve coupling efficiency in sterically crowded environments .
- Directed ortho-Metalation : Employ directing groups (e.g., amides) to pre-organize the substrate for selective functionalization .
Basic: How does the compound’s solubility vary with pH, and what formulation strategies enhance bioavailability in biological assays?
Q. Answer :
- pH-Dependent Solubility : The carboxylic acid group confers poor solubility in acidic media (pH < 4) but high solubility at neutral/basic pH (pH > 7).
- Formulation Strategies :
- Salt formation (e.g., sodium salt) for aqueous solubility.
- Use of co-solvents (DMSO/PEG 400) in in vitro assays .
Advanced: How can computational models predict the compound’s interaction with biological targets, and how are these predictions validated?
Q. Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding sites on enzymes (e.g., cyclooxygenase-2) by simulating interactions with the acetyl and methoxy groups .
- MD Simulations : Assess binding stability over 100-ns trajectories to validate docking results.
- Experimental Validation : Compare computational predictions with enzyme inhibition assays (IC₅₀ measurements) and SPR binding kinetics .
Basic: What are the compound’s stability profiles under various storage conditions?
Q. Answer :
- Solid State : Stable at −20°C in amber vials (degradation <2% over 12 months).
- Solution State : Degrades in DMSO (>10% at 25°C over 1 month); recommend aliquoting and storage at −80°C .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Q. Answer :
- Dose-Response Curves : Perform triplicate assays across a wide concentration range (1 nM–100 µM) to identify outlier data.
- Orthogonal Assays : Cross-validate COX-2 inhibition results with ELISA (protein level) and qPCR (gene expression) .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
